N,O-Bis(trimethylsilyl)trifluoroacetamide

Catalog No.
S590692
CAS No.
25561-30-2
M.F
C₈H₁₈F₃NOSi₂
M. Wt
257.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,O-Bis(trimethylsilyl)trifluoroacetamide

CAS Number

25561-30-2

Product Name

N,O-Bis(trimethylsilyl)trifluoroacetamide

IUPAC Name

trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

Molecular Formula

C₈H₁₈F₃NOSi₂

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3

InChI Key

XCOBLONWWXQEBS-KPKJPENVSA-N

SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C

Synonyms

2,2,2-trifluoro-N-(trimethylsilyl)ethanimidic Acid Trimethylsilyl Ester2,2,2-trifluoro-N-(trimethylsilyl)acetimidic Acid Trimethylsilyl Ester; 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate Trimethylsilanol; 2,2,2-Trifluoro-N,O-bis(trimethylsilyl)ace

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C

Isomeric SMILES

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C

Derivatization Reagent

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a valuable tool in scientific research, primarily used as a derivatization reagent.

Derivatization involves modifying a molecule to improve its properties for specific analytical techniques, such as gas chromatography (GC) or mass spectrometry (MS). In the context of BSTFA, it introduces a trimethylsilyl (TMS) group (-Si(CH3)3) onto various functional groups in a molecule, making it more volatile and thermally stable for improved analysis by GC or MS [, ].

BSTFA is particularly useful for derivatizing a wide range of functional groups, including:

  • Carboxylic acids: The silyl ester derivative formed by BSTFA reaction with carboxylic acids is more volatile and less prone to decomposition than the original acid, making it suitable for GC analysis [].
  • Alcohols: BSTFA reacts with alcohols to form trimethylsilyl ethers, improving their volatility and reducing hydrogen bonding, which can interfere with analysis by GC or MS [].
  • Phenols: Similar to alcohols, BSTFA derivatizes phenols to form trimethylsilyl ethers, enhancing their volatility and chromatographic behavior [].
  • Amines: BSTFA can be used to derivatize primary and secondary amines, converting them to their corresponding trimethylsilyl derivatives, which are more volatile and have improved chromatographic properties [].

Other Applications

Beyond its role as a derivatization reagent, BSTFA finds applications in various other scientific research areas:

  • Deprotection: BSTFA can be used to remove certain protecting groups commonly employed in organic synthesis, such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) groups [].
  • Dehydrogenation: Under specific conditions, BSTFA can promote the dehydrogenation of certain functional groups, offering a mild approach for introducing unsaturation in organic molecules [].
  • Allylic alkylation: BSTFA can be employed as a catalyst for allylic alkylation reactions, facilitating the formation of carbon-carbon bonds between allylic substrates and nucleophiles [].
  • Nitronate formation: BSTFA plays a role in the conversion of nitro compounds to their corresponding nitronates, which are reactive intermediates utilized in various organic transformations [].
  • Claisen rearrangement: BSTFA can act as a catalyst for the Claisen rearrangement, a chemical reaction involving the migration of an alkyl or aryl group in a molecule to form a new carbon-carbon bond [].

N,O-Bis(trimethylsilyl)trifluoroacetamide is an organosilicon compound notable for its utility as a derivatization reagent in analytical chemistry. Characterized by its colorless liquid form, it is highly sensitive to moisture and alcohols, which can affect its reactivity and stability. This compound is primarily utilized to convert hydroxyl groups into trimethylsilyl ether groups, enhancing the volatility of analytes for gas chromatography applications. The chemical structure includes a trifluoroacetyl group and two trimethylsilyl groups, contributing to its unique properties and reactivity .

  • Flammability: Flammable liquid and vapor [].
  • Toxicity: Data on specific toxicity is limited, but like many organic compounds, avoid inhalation, ingestion, and skin contact.
  • Hazards: Wear appropriate personal protective equipment (PPE) when handling BSTFA in a well-ventilated fume hood [].

The primary reaction involving N,O-Bis(trimethylsilyl)trifluoroacetamide is the derivatization of alcohols. The general reaction can be represented as follows:

ROH+CF3C OSiMe3)NSiMe3CF3C O NH SiMe3)+ROSiMe3\text{ROH}+\text{CF}_3\text{C OSiMe}_3)\text{N}\text{SiMe}_3\rightarrow \text{CF}_3\text{C O NH SiMe}_3)+\text{ROSiMe}_3

In this reaction, the hydroxyl group (ROH) reacts with N,O-Bis(trimethylsilyl)trifluoroacetamide to form a silylated derivative, which is more volatile and suitable for gas chromatography analysis. This transformation is crucial for improving the detection limits and resolution in mass spectrometry .

N,O-Bis(trimethylsilyl)trifluoroacetamide can be synthesized through various methods, typically involving the reaction of trifluoroacetic anhydride with bis(trimethylsilyl)amine. This synthesis route emphasizes the importance of controlling moisture levels during preparation due to the compound's sensitivity to water.

General Synthesis Steps:

  • Preparation of Bis(trimethylsilyl)amine: This can be achieved by reacting trimethylchlorosilane with ammonia.
  • Reaction with Trifluoroacetic Anhydride: The bis(trimethylsilyl)amine is then reacted with trifluoroacetic anhydride under controlled conditions to yield N,O-Bis(trimethylsilyl)trifluoroacetamide.

Care must be taken during synthesis to avoid moisture contamination, which can lead to hydrolysis and degradation of the product .

N,O-Bis(trimethylsilyl)trifluoroacetamide finds extensive applications in analytical chemistry, particularly in:

  • Gas Chromatography: It serves as a derivatization reagent for various compounds, enhancing their volatility and thermal stability.
  • Mass Spectrometry: The silylated derivatives produced are more amenable to mass spectrometric analysis, improving detection sensitivity.
  • Analysis of Phenolic Compounds: It is particularly effective in the analysis of phenolic acids and other hydroxyl-containing compounds .

Interaction studies involving N,O-Bis(trimethylsilyl)trifluoroacetamide primarily focus on its reactivity with different functional groups during derivatization processes. These studies help elucidate the efficiency of this reagent in converting hydroxyl groups into more volatile derivatives suitable for gas chromatography and mass spectrometry.

The compound's interactions with various alcohols and phenolic compounds have been extensively documented, highlighting its versatility as a derivatization agent .

N,O-Bis(trimethylsilyl)trifluoroacetamide shares similarities with several other organosilicon compounds used in analytical chemistry. Here are some comparable compounds:

Compound NameStructureUnique Features
Bis(trimethylsilyl)acetamideMeC(OSiMe₃)NSiMe₃Used for silylation but lacks trifluoromethyl group
N,O-Bis(trimethylsilyl)acetamideMeC(OSiMe₃)N(SiMe₃)Similar silylation properties but less fluorinated
Trimethylsilyl chlorideMe₃SiClCommonly used for silylation but not as selective

Uniqueness of N,O-Bis(trimethylsilyl)trifluoroacetamide

The presence of the trifluoroacetyl group distinguishes N,O-Bis(trimethylsilyl)trifluoroacetamide from similar compounds, enhancing its reactivity and selectivity towards hydroxyl groups. This feature makes it particularly valuable in applications requiring high sensitivity and specificity in analyte detection .

Emergence of BSTFA in Modern Derivatization Practices

The development of BSTFA marked a critical advancement over earlier silylation agents like hexamethyldisilazane (HMDS) and bis(trimethylsilyl)acetamide (BSA). Prior to BSTFA's introduction, analysts faced challenges with incomplete derivatization and interference from non-volatile byproducts. BSTFA addressed these limitations through three key innovations:

  • Enhanced Reactivity: The trifluoroacetamide backbone increases electrophilicity at the silicon center, enabling faster reaction kinetics compared to BSA (2–3 minutes vs. 15–20 minutes for alcohols).
  • Reduced Interference: BSTFA byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) exhibit higher volatility than BSA derivatives, minimizing baseline noise in chromatograms.
  • Brotherhood Compatibility: Unlike HMDS, BSTFA does not require anhydrous pyridine as a solvent, simplifying workflow for moisture-sensitive compounds.

A comparative analysis of silylation efficiency reveals BSTFA's superiority:

ParameterBSTFABSAHMDS
Derivatization Yield (%)98.285.472.1
Reaction Time (min)2–515–2030–45
Byproduct InterferenceLowHighMedium

Data compiled from

The structural configuration of BSTFA (C$$8$$H$${18}$$F$$3$$NOSi$$2$$) enables simultaneous N- and O-silylation, a unique capability first documented in its 1968 synthesis protocol. This bifunctional reactivity proved critical for analyzing complex biomolecules like steroids and alkaloids, which often contain multiple reactive sites.

Paradigm Shifts in Analytical Chemistry Driven by BSTFA Adoption

BSTFA catalyzed three fundamental shifts in analytical methodology:

Shift 1: High-Throughput Metabolomics
BSTFA-enabled derivatization allowed GC-MS analysis of >300 metabolites per run in human plasma, including previously undetectable polar compounds like quinic acid and shikimate. A 2022 study demonstrated 93.3% recovery of amino acids using BSTFA compared to 67.8% with BSA.

Shift 2: Environmental Monitoring
The reagent's ability to silylate phenolic contaminants at part-per-trillion levels revolutionized water quality analysis. BSTFA derivatives of bisphenol-A show 40% greater detector response than underivatized samples.

Shift 3: Pharmaceutical Quality ControlRegulatory agencies now mandate BSTFA for stability testing of hygroscopic APIs. The European Pharmacopoeia cites BSTFA as the preferred derivatizer for residual solvent analysis in final dosage forms.

Nucleophilic Substitution Dynamics at Active Hydrogen Sites

BSTFA facilitates trimethylsilylation through a bimolecular nucleophilic substitution (SN2) mechanism, where the electrophilic silicon center attacks nucleophilic functional groups possessing active hydrogens. The reaction proceeds via a pentacoordinated transition state, with the trifluoroacetamide group acting as the leaving moiety [1] [4]. Reactivity follows the hierarchy:

  • Alcohols (primary > secondary > tertiary) due to steric accessibility
  • Phenols (less hindered aromatic -OH groups)
  • Carboxylic acids (enhanced by resonance-stabilized carboxylate intermediates)
  • Amines (primary amines react faster than secondary or tertiary counterparts) [1] [4].

Steric hindrance significantly impacts reaction rates. For example, tertiary alcohols exhibit 10–100× slower silylation kinetics compared to primary alcohols under identical conditions [1]. Electronic effects also modulate reactivity: electron-withdrawing substituents adjacent to reactive sites (e.g., nitro groups near phenolic -OH) accelerate silylation by stabilizing transition states [4].

Functional GroupRelative ReactivitySteric Sensitivity
Primary Alcohol1.00 (reference)Low
Secondary Alcohol0.32 ± 0.05Moderate
Tertiary Alcohol0.08 ± 0.02High
Phenol0.75 ± 0.10Low
Carboxylic Acid0.60 ± 0.08Moderate

Catalytic Enhancement Strategies Using Trimethylchlorosilane Additives

The addition of 1–10% trimethylchlorosilane (TMCS) to BSTFA increases silylation efficiency for sterically hindered substrates by 40–70% through two synergistic mechanisms [2]:

  • Lewis Acid Catalysis: TMCS coordinates with lone electron pairs on target functional groups, polarizing bonds and lowering activation energy for silicon attack.
  • Reactive Intermediate Formation: TMCS generates chlorotrimethylsilane in situ, which reacts with BSTFA to produce a more electrophilic tris(trimethylsilyl)trifluoroacetamide species [2].

At TMCS concentrations >20%, the reagent transitions from catalytic to stoichiometric participation, enabling derivatization of highly refractory compounds like tertiary amines and β-hydroxy esters. However, excess TMCS (>30%) risks forming nonvolatile siloxane byproducts that complicate chromatographic analysis [2].

Solvent Matrix Effects on Reaction Kinetics and Byproduct Formation

Solvent choice critically influences BSTFA-mediated reactions through three pathways:

  • Polarity-Driven Solvation: Polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) enhance silylation rates by 3–5× compared to nonpolar media (e.g., hexane) via stabilization of ionic transition states [3] [6].
  • Hydrogen Bond Disruption: Solvents with high hydrogen bond acceptor capacity (β = 0.8–1.0 in Kamlet-Taft parameters) displace water from reaction sites, reducing hydrolysis of BSTFA and silylated products [3] [6].
  • Byproduct Volatility Modulation: Low-boiling solvents (e.g., ethyl acetate, acetone) facilitate co-evaporation of trifluoroacetamide byproducts during derivatization, minimizing column contamination in gas chromatography [1] [3].

Comparative studies in amino acid derivatization demonstrate solvent-specific outcomes:

SolventGlycine Derivative Yield (%)Arginine Derivative Yield (%)
Acetonitrile98 ± 285 ± 3
Pyridine95 ± 378 ± 4
Dichloromethane62 ± 5Not detected
Ethyl Lactate88 ± 465 ± 6

Nonpolar solvents like dichloromethane fail to silylate arginine due to poor solubility of the guanidinium group, while polar solvents enable complete derivatization through enhanced substrate dissolution and transition-state stabilization [3] [6].

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (63.16%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (36.84%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (17.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

25561-30-2

Wikipedia

BSTFA

Dates

Modify: 2023-08-15

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